

Reproducibility of Experiments Using 1-methyl-1H-pyrrole-2-sulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: *1-methyl-1H-pyrrole-2-sulfonamide*

CAS No.: 1367950-51-3

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For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of experimental workflows involving **1-methyl-1H-pyrrole-2-sulfonamide**, a member of the promising class of pyrrole-based sulfonamides. We will delve into the synthesis of this compound, outline rigorous analytical validation methods, and compare its potential biological activities with relevant alternatives based on published data for structurally similar molecules. This guide is designed to equip you with the necessary insights to conduct and reproduce experiments with a high degree of confidence.

The Scientific Context: Why Pyrrole-Sulfonamides?

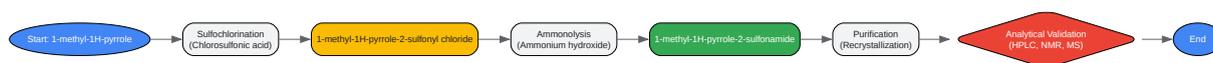
The pyrrole ring is a significant nitrogen-containing heterocycle that is a core component of many natural and synthetic medicinal compounds.[1][2] When combined with a sulfonamide moiety, the resulting pyrrole-sulfonamide scaffold has demonstrated a wide range of pharmacological potential, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The sulfonamide group itself is a well-established pharmacophore known for its bacteriostatic properties, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] The integration of the pyrrole ring can enhance efficacy and introduce novel mechanisms of action, such as the inhibition of carbonic anhydrase isoforms or the modulation of signaling pathways.[1][5]

1-methyl-1H-pyrrole-2-sulfonamide, with its specific substitution pattern, represents a foundational structure within this class. Understanding its synthesis and properties is crucial for the systematic exploration of more complex derivatives.

Synthesis of 1-methyl-1H-pyrrole-2-sulfonamide: A Reproducible Protocol

The synthesis of sulfonamides is a well-established area of medicinal chemistry.[6] A common and reliable method involves the reaction of a sulfonyl chloride with an amine.[6] For **1-methyl-1H-pyrrole-2-sulfonamide**, the synthesis would logically proceed from 1-methyl-1H-pyrrole-2-sulfonyl chloride. The following protocol is a detailed, self-validating system designed for reproducibility.

Experimental Workflow: Synthesis



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Caption: Synthetic workflow for **1-methyl-1H-pyrrole-2-sulfonamide**.

Step-by-Step Synthesis Protocol

Materials:

- 1-methyl-1H-pyrrole
- Chlorosulfonic acid
- Ammonium hydroxide (28-30%)
- Dichloromethane (DCM)
- Ice

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethanol

Procedure:

- Sulfochlorination:
 - In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add 1-methyl-1H-pyrrole (1.0 eq) dissolved in anhydrous DCM.
 - Cool the flask to 0 °C in an ice bath.
 - Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction.
 - After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and should be performed in a fume hood due to the evolution of HCl gas.
 - Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride. This intermediate can be unstable and is often used immediately in the next step.

- Ammonolysis:
 - Dissolve the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride in a suitable solvent like THF or acetone.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add an excess of concentrated ammonium hydroxide (3-5 eq) dropwise.
 - Allow the reaction to stir at room temperature for 2-3 hours. Monitor the formation of the sulfonamide by TLC.
- Isolation and Purification:
 - Remove the organic solvent under reduced pressure.
 - Extract the aqueous residue with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude **1-methyl-1H-pyrrole-2-sulfonamide**.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Ensuring Trustworthiness: Analytical Validation

To ensure the reproducibility of any subsequent experiments, the identity and purity of the synthesized **1-methyl-1H-pyrrole-2-sulfonamide** must be rigorously confirmed.[7]

Analytical Techniques for Purity and Identity Confirmation

Technique	Purpose	Expected Outcome for 1-methyl-1H-pyrrole-2-sulfonamide
High-Performance Liquid Chromatography (HPLC)	Quantify purity and identify impurities.	A single major peak with >95% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C)	Confirm the chemical structure.	¹ H NMR: Signals corresponding to the methyl group, pyrrole ring protons, and sulfonamide protons. ¹³ C NMR: Signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)	Determine the molecular weight.	A molecular ion peak corresponding to the exact mass of C ₅ H ₈ N ₂ O ₂ S (160.03 g/mol).[8]
Infrared (IR) Spectroscopy	Identify functional groups.	Characteristic absorption bands for N-H (sulfonamide), S=O (sulfonamide), and C-H (aromatic and aliphatic) vibrations.

A detailed protocol for HPLC analysis is provided below as an example of a self-validating system for purity assessment.[7]

Protocol: Purity Determination by RP-HPLC

Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution
- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized **1-methyl-1H-pyrrole-2-sulfonamide** in the mobile phase.
- Analysis: Inject the sample and run the gradient program.
- Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

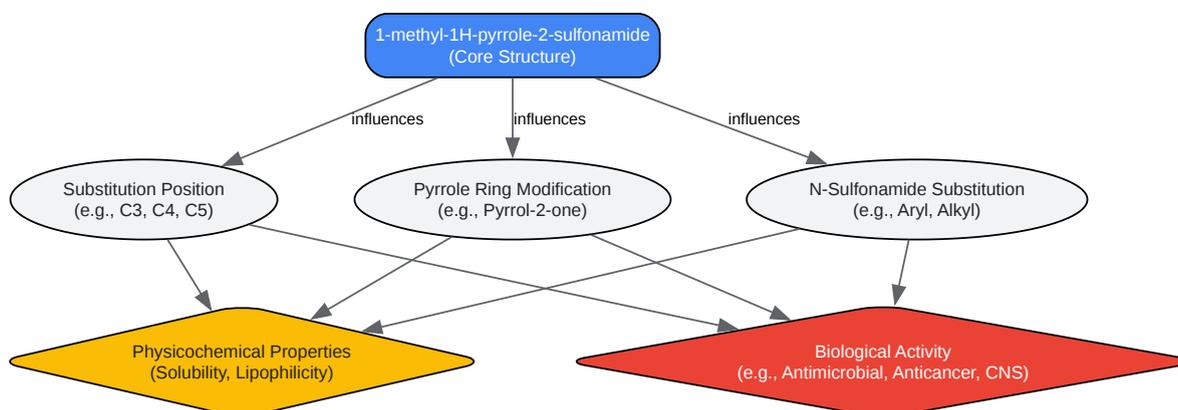
Comparative Analysis with Alternative Pyrrole-Sulfonamides

While specific experimental data for **1-methyl-1H-pyrrole-2-sulfonamide** is not extensively published, we can draw valuable comparisons with structurally related compounds to predict its potential performance and guide future research. The biological activity of pyrrole-sulfonamides can be significantly influenced by the substitution pattern on the pyrrole ring and the nature of the sulfonamide group.^{[3][9]}

Structural Alternatives and Their Reported Activities

Compound Class	Structural Feature	Reported Biological Activity	Potential Advantages/Disadvantages vs. 1-methyl-1H-pyrrole-2-sulfonamide
Pyrrol-2-one Sulfonamides	Possess a carbonyl group on the pyrrole ring.	Potent inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), with some showing anticancer activity.[1][5]	Advantage: May exhibit enhanced and more specific biological activity due to the additional functional group. Disadvantage: More complex synthesis.
N-Phenylsulfonyl-1H-pyrroles	A phenyl group is attached to the sulfonamide nitrogen.	Positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4).[10]	Advantage: Potential for CNS-related therapeutic applications. Disadvantage: Different biological target and likely different physicochemical properties.
Pyrrole-carboxamide Sulfonamides	Contain both a carboxamide and a sulfonamide group.	The pyrrole carboxamide skeleton is used in DNA-binding agents.[11]	Advantage: Potential for dual functionality and targeted delivery. Disadvantage: Synthesis is more complex.

Logical Relationship: Structure and Activity



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Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-sulfonamides.

This logical framework highlights that even minor structural modifications to the core **1-methyl-1H-pyrrole-2-sulfonamide** can lead to significant changes in biological activity and physicochemical properties. Therefore, when designing experiments, it is crucial to consider these potential variations and select appropriate comparative compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis, validation, and comparative evaluation of **1-methyl-1H-pyrrole-2-sulfonamide**. By following the detailed protocols and understanding the broader context of pyrrole-sulfonamide chemistry, researchers can ensure the reliability of their experimental data. The provided comparisons with alternative structures offer a rationale for future compound design and optimization. The field of pyrrole-containing compounds continues to be a rich area for drug discovery, and a commitment to reproducible, high-quality experimental work is paramount for unlocking their full therapeutic potential.^[12]

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